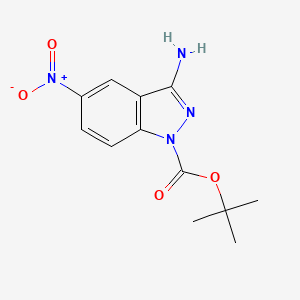
6-(Piperidin-1-yl)pyridin-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a piperidine ring attached to a pyridine ring, with a cyano group at the 3-position of the pyridine ring
Wissenschaftliche Forschungsanwendungen
6-(Piperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with piperidine. One common method is to heat 3-cyanopyridine with an excess of piperidine in a suitable solvent such as ethanol or 1,4-dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product can be isolated by standard workup procedures, including solvent evaporation and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
Wirkmechanismus
The mechanism of action of 6-(Piperidin-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The piperidine ring can interact with hydrophobic pockets, while the cyano group can form hydrogen bonds or dipole-dipole interactions with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanopyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid group, which makes it useful for Suzuki coupling reactions but less relevant for medicinal applications.
Uniqueness
6-(Piperidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both a piperidine ring and a cyano group, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in various research fields.
Eigenschaften
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXRQFXRLQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640974 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501378-38-7 |
Source


|
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1323240.png)




amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)



